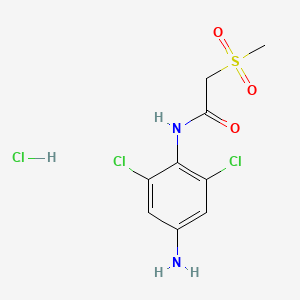

N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride

Description

N-(4-Amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride is a synthetic organic compound characterized by a 4-amino-2,6-dichlorophenyl group linked to a methanesulfonyl-substituted acetamide backbone, with a hydrochloride counterion. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable building block for organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features—including the electron-withdrawing chlorine atoms, nucleophilic amino group, and sulfonyl moiety—enable diverse reactivity, allowing it to serve as a precursor for further functionalization.

Properties

IUPAC Name |

N-(4-amino-2,6-dichlorophenyl)-2-methylsulfonylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O3S.ClH/c1-17(15,16)4-8(14)13-9-6(10)2-5(12)3-7(9)11;/h2-3H,4,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPWGXKUKJLVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)NC1=C(C=C(C=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-amino-2,6-dichlorophenol with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the chloroacetamide class, which includes herbicides and intermediates. Key structural analogs and their differences are summarized below:

Key Differences and Implications

Substituent Chemistry: The target compound features a dichlorophenyl group with an amino substituent, absent in herbicidal analogs. This amino group enables participation in condensation or coupling reactions, critical for synthesizing complex molecules. The methanesulfonyl group enhances electrophilicity at the acetamide carbonyl, contrasting with the methoxy or thienyl groups in herbicides, which improve lipid solubility for plant membrane penetration .

Applications :

- Herbicidal analogs (e.g., alachlor, pretilachlor) inhibit fatty acid elongation in plants, a mechanism enabled by their lipophilic substituents .

- The target compound lacks direct herbicidal use; its hydrochloride salt and polar groups make it a synthetic intermediate for drug discovery or functional materials .

Reactivity :

- The hydrochloride salt improves aqueous solubility, facilitating reactions in polar media. In contrast, herbicidal analogs are optimized for stability in soil and selective uptake by weeds.

Research Findings and Functional Insights

- Synthetic Utility: The amino and sulfonyl groups in the target compound allow regioselective modifications, such as sulfonamide formation or aromatic substitution, which are less feasible in non-amino-substituted analogs .

- Biological Activity: While herbicidal analogs target plant-specific enzymes, the target compound’s bioactivity remains unexplored.

- Stability : The hydrochloride form may reduce hygroscopicity compared to free-base analogs, improving shelf life in synthetic workflows .

Biological Activity

N-(4-amino-2,6-dichlorophenyl)-2-methanesulfonylacetamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and dichlorophenyl moiety, contributing to its potential therapeutic applications.

- Molecular Formula : C₇H₈Cl₂N₂O₂S

- Molecular Weight : 227.12 g/mol

- CAS Number : 926265-82-9

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and biological pathways. Research indicates that this compound may function as a competitive inhibitor in several biochemical processes, particularly those involving nucleic acid synthesis and protein interactions.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Limited antifungal activity |

In vitro assays reveal that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including HepG-2 (liver cancer) and MDA-MB-231 (breast cancer).

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG-2 | 15 |

| MDA-MB-231 | 20 |

These results indicate that the compound possesses significant cytotoxic activity, making it a candidate for further development in cancer therapeutics.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays such as DPPH and ABTS scavenging activities. The compound showed promising results in reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

Recent studies have explored the molecular docking and dynamics simulations of this compound with various biological targets. For instance:

- A study published in Molecules investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively bind to these targets, inhibiting their activity and potentially leading to therapeutic effects against metabolic disorders .

- Another research highlighted the compound's role in modulating inflammatory pathways, indicating its potential use in conditions characterized by excessive inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.